molecular formula C9H11NO4 B12669354 Methyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate CAS No. 83846-84-8

Methyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate

Cat. No.: B12669354
CAS No.: 83846-84-8
M. Wt: 197.19 g/mol
InChI Key: BMNWMCNTXMXNRT-UHFFFAOYSA-N
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Description

Methyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate is an organic compound with the molecular formula C9H11NO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate typically involves the reaction of 3-carboxy-1-methyl-1H-pyrrole-2-acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Methyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-acetyl-1H-pyrrole-3-carboxylate: Another pyrrole derivative with similar structural features.

    Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate: Contains a pyrrole ring and exhibits similar reactivity.

Uniqueness

Methyl 3-carboxy-1-methyl-1H-pyrrole-2-acetate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ester group allows for easy modification, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

83846-84-8

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-(2-methoxy-2-oxoethyl)-1-methylpyrrole-3-carboxylic acid

InChI

InChI=1S/C9H11NO4/c1-10-4-3-6(9(12)13)7(10)5-8(11)14-2/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

BMNWMCNTXMXNRT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1CC(=O)OC)C(=O)O

Origin of Product

United States

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